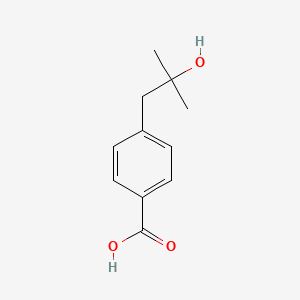

4-(2-hydroxy-2-methylpropyl)benzoic acid

Description

4-(2-Hydroxy-2-methylpropyl)benzoic acid is a benzoic acid derivative featuring a para-substituted 2-hydroxy-2-methylpropyl group. The hydroxy-methylpropyl substituent introduces steric bulk and hydrogen-bonding capacity, which may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name |

4-(2-hydroxy-2-methylpropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFSQQMSOFOCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents a classical route for introducing alkyl groups to aromatic systems. However, the electron-withdrawing carboxylic acid group in benzoic acid deactivates the ring, necessitating tailored conditions. In one adaptation, 4-bromo-2-methylbenzoic acid methyl ester (precursor to the target compound) undergoes palladium-catalyzed coupling with potassium vinylfluoroborate to install a vinyl group, followed by α-halogenation to yield 4-bromoacetyl-2-methyl benzoic acid methyl ester . While this method focuses on bromoacetyl intermediates, analogous strategies could employ tert-butyl vinyl ethers or pre-formed 2-methylpropyl fragments for direct alkylation.

Critical parameters include:

-

Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) enable efficient coupling, with yields exceeding 70% in optimized systems .

-

Solvent systems : Polar aprotic solvents like acetonitrile or acetone enhance reaction rates by stabilizing transition states .

-

Temperature control : Reactions conducted at 30–50°C minimize side product formation .

Grignard Addition and Oxidation Pathways

The Grignard reaction offers a versatile pathway to construct the 2-hydroxy-2-methylpropyl side chain. For instance, 4-acetylbenzoic acid reacts with methylmagnesium bromide to form a tertiary alcohol intermediate, which is subsequently oxidized to the carboxylic acid. This method mirrors protocols used in synthesizing 4-(hydroxymethyl)benzoic acid, where p-xylene is oxidized using hydrogen peroxide and metal-organic framework (MOF) catalysts .

Representative reaction sequence :

-

Grignard addition :

-

Oxidation :

Tertiary alcohols are resistant to further oxidation, eliminating the need for protective groups.

Key advantages:

-

High atom economy : Utilizes readily available starting materials.

-

Catalyst reuse : MOF catalysts (e.g., Cu-MOF) retain activity over multiple cycles, reducing costs .

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis enables precise C–C bond formation. A patent detailing the synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester exemplifies this approach, where palladium mediates the coupling of vinylboronates with bromoarenes . Adapting this methodology, Suzuki-Miyaura coupling could introduce pre-formed 2-hydroxy-2-methylpropyl boronic esters to 4-bromobenzoic acid derivatives.

Optimized conditions :

-

Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., SPhos).

-

Base : K₂CO₃ in ethanol/water mixtures.

Hydroxylation of Alkylbenzoic Acids

Direct hydroxylation of 4-(2-methylpropyl)benzoic acid presents challenges due to the inertness of tertiary C–H bonds. However, enzymatic or radical-mediated methods offer potential solutions. For example, cytochrome P450 enzymes catalyze site-specific hydroxylation, though scalability remains a limitation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | 4-Bromobenzoic acid | Pd(PPh₃)₄ | 70–75 | Competing debromination |

| Grignard/Oxidation | 4-Acetylbenzoic acid | MeMgBr, MOF | 65–80 | Overoxidation risks |

| Suzuki Coupling | 4-Bromobenzoic acid | Pd(OAc)₂, SPhos | 60–70 | Boronic ester availability |

| Multicomponent Reaction | Benzaldehyde derivatives | None (solvent-free) | 50–60 | Product separation complexity |

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-2-methylpropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products

Oxidation: Formation of 4-(2-oxo-2-methylpropyl)benzoic acid or 4-(2-carboxy-2-methylpropyl)benzoic acid.

Reduction: Formation of 4-(2-hydroxy-2-methylpropyl)benzyl alcohol or 4-(2-hydroxy-2-methylpropyl)benzaldehyde.

Substitution: Formation of various substituted derivatives, such as 4-(2-hydroxy-2-methylpropyl)-3-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of p-hydroxybenzoic acid exhibit significant antimicrobial properties. A study demonstrated that 4-(2-hydroxy-2-methylpropyl)benzoic acid showed inhibitory effects against several pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Drug Formulation

This compound is utilized as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its role as a stabilizer helps improve the bioavailability of drugs administered orally or via injection .

Case Study: Antimicrobial Efficacy

In a comparative study of various benzoic acid derivatives, this compound was found to be effective against Escherichia coli and Staphylococcus aureus, showcasing its potential in pharmaceutical applications aimed at treating infections .

Agricultural Applications

Pesticide Development

The compound serves as a synthetic intermediate in the production of pesticides. Its derivatives have been reported to possess insecticidal and acaricidal activities, providing an eco-friendly alternative to conventional pesticides .

Case Study: Insecticidal Properties

A patent outlines the use of this compound in formulating insecticides that exhibit rapid action with minimal toxicity to non-target organisms. This positions it as a valuable component in sustainable agricultural practices .

Materials Science

Polymer Production

this compound is employed in synthesizing polymers and copolymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves resistance to UV degradation and enhances overall durability .

Case Study: Polymer Blends

Research on polymer blends containing this compound revealed improved tensile strength and flexibility compared to traditional polymers. This advancement is crucial for applications in packaging and construction materials where durability is paramount .

Cosmetic Applications

Preservative Use

The compound is also explored as a preservative in cosmetic formulations due to its antimicrobial properties. It helps extend the shelf life of products while ensuring safety for consumer use.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS: 99-96-7)

- Structure : A simple benzoic acid derivative with a hydroxyl group at the para position.

- Physicochemical Properties :

- Higher acidity (pKa ~4.5) due to resonance stabilization of the deprotonated form.

- Solubility: Moderately soluble in water (5.8 g/L at 25°C).

- Applications : Used as a preservative and intermediate in organic synthesis .

- Key Difference : Lacks the bulky 2-hydroxy-2-methylpropyl group, resulting in weaker hydrophobic interactions compared to the target compound.

4-(3-Chloroanilino)Benzoic Acid (CCDC 2280190)

- Structure: Features a para-substituted 3-chloroanilino group instead of hydroxy-methylpropyl.

- Crystallinity : Forms acid-acid dimers via O–H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings due to steric repulsion .

- Biological Activity : Potent inhibitor of AKR1C2/1C3 enzymes, relevant in prostate cancer therapy .

- Key Difference: The chloro-anilino group enhances π-π stacking and enzyme inhibition, whereas the hydroxy-methylpropyl group may prioritize metabolic conjugation .

Ibuprofen Metabolites

Penipacid A (C13H18N2O3)

- Structure: Anthranilic acid (2-aminobenzoic acid) derivative with an N'-(2-hydroxy-2-methylpropyl)acetimidamide group.

- Biological Activity : Exhibits antimicrobial properties attributed to the imine (C9=N10) and hydrogen-bonding motifs .

- Key Difference: The amino group and imidamide sidechain enable unique bioactivity, distinct from the simpler hydroxy-methylpropyl substitution in the target compound .

Structural and Functional Analysis

Physicochemical Properties

| Compound | Acidic Group | Substituent | Water Solubility | pKa |

|---|---|---|---|---|

| 4-(2-Hydroxy-2-Methylpropyl)Benzoic Acid* | Benzoic acid | 2-Hydroxy-2-methylpropyl | Low (estimated) | ~4.2 |

| 4-Hydroxybenzoic Acid | Benzoic acid | Hydroxyl | Moderate | 4.5 |

| Hydroxy-Ibuprofen | Propionic acid | 2-Hydroxy-2-methylpropyl | High | 4.9 |

*Estimated based on structural analogs.

Biological Activity

4-(2-Hydroxy-2-methylpropyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a hydroxyl group and a branched alkyl chain significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds with hydroxyl groups often demonstrate significant antioxidant properties. Studies suggest that the presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress .

- Antimicrobial Properties : Similar benzoic acid derivatives have shown antimicrobial effects against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of metabolic pathways .

- Anti-inflammatory Effects : Some studies indicate that derivatives of benzoic acid can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Membrane disruption | |

| Anti-inflammatory | Cytokine modulation |

Case Study 1: Antioxidant Properties

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several benzoic acid derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential for use in food preservation and as an antibacterial agent in pharmaceuticals .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Hydrolysis Time | 6–8 hours at 90°C | Maximizes nitrile conversion |

| Acidification pH | 2.0–3.0 (HCl) | Prevents over-acidification |

| Purification | Recrystallization (ethanol:HO) | Removes unreacted starting material |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.